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Introduction
GL-V9 is a synthetic flavonoid derivative of the natural product wogonin, a compound extracted

from the traditional Chinese medicine Scutellaria baicalensis.[1][2] While wogonin itself exhibits

pharmacological potential, its development has been hampered by poor water solubility and

unfavorable pharmacokinetic characteristics.[1][2] GL-V9, chemically known as 5-hydroxy-8-

methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one, was developed to improve

upon these properties and has demonstrated significant potential as an anti-cancer agent in

numerous preclinical studies.[2][3] This document provides a comprehensive overview of the

synthesis, chemical properties, and key biological mechanisms of GL-V9.

Chemical Properties
GL-V9 is characterized by the chemical formula C₂₄H₂₇NO₅ and a molecular weight of 409.47

g/mol .[3][4] It is an AMPK activator and has been shown to protect against colitis-associated

colorectal cancer by limiting the NLRP3 inflammasome through autophagy.[5] For experimental

purposes, GL-V9 is typically dissolved in dimethyl sulfoxide (DMSO).[3][4]
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Property Value Reference

Chemical Formula C₂₄H₂₇NO₅ [2][3][4][5]

Molecular Weight 409.47 g/mol [3][4]

Purity >99% [3][4]

CAS Number 1178583-19-1 [5]

Appearance Not specified in abstracts

Solubility Soluble in DMSO [3][4]

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C

[5]

Synthesis
A practical and efficient five-step process for the scalable synthesis of GL-V9 has been

developed, achieving an overall yield of 29.1% and high purity (>99.5% by HPLC).[6] This

method starts from the commercially available compound chrysin and proceeds through the

following key steps:[6]

Elbs oxidation

O-alkylation

Hydrolysis

Methylation

N-alkylation

This scalable synthesis is crucial for providing sufficient quantities of GL-V9 for further research

and upcoming clinical trials.[6] In 2023, an Investigational New Drug (IND) application for GL-
V9 for the treatment of acute myeloid leukemia was submitted to the National Medical Products

Administration (NMPA).[6]
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Biological Activity and Signaling Pathways
GL-V9 has demonstrated potent anti-tumor effects across a range of cancer types, including

cutaneous squamous cell carcinoma, colorectal cancer, hepatocellular carcinoma, breast

cancer, and acute myeloid leukemia.[1][3][4][7][8] Its mechanisms of action are multifaceted

and involve the modulation of several key signaling pathways.

Inhibition of Cancer Cell Viability
GL-V9 inhibits the viability of various cancer cell lines in a dose- and time-dependent manner.

The half-maximal inhibitory concentration (IC50) values have been determined for several cell

lines.

Cell Line Cancer Type
IC50 (24h
treatment)

Reference

A431
Cutaneous Squamous

Cell Carcinoma
17.72 ± 4.23 µM [1][2]

HCT116 Colorectal Cancer 28.08 ± 1.36 µM [3]

SW480 Colorectal Cancer 44.12 ± 1.54 µM [3]

SW620 Colorectal Cancer 36.91 ± 2.42 µM [3]

LS174T Colorectal Cancer 32.24 ± 1.60 µM [3]

FHC (normal colon

cells)
Normal 81.89 ± 4.26 µM [3]

Key Signaling Pathways Modulated by GL-V9
GL-V9 exerts its anti-cancer effects by targeting several critical signaling pathways involved in

cell survival, proliferation, and metabolism.

AKT/mTOR Pathway: In cutaneous squamous cell carcinoma, GL-V9 suppresses the

AKT/mTOR pathway. This leads to the induction of both apoptosis (programmed cell death)

and autophagy (a cellular degradation process).[1] The suppression of AKT also affects the
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mitochondrial localization and promotes the degradation of hexokinase 2 (HK2), resulting in

the inhibition of glycolysis.[1]

GL-V9

AKT Apoptosis

mTOR HK2 (Mitochondrial)

Autophagy Glycolysis Inhibition

Click to download full resolution via product page

Caption: GL-V9 inhibits the AKT/mTOR pathway, leading to apoptosis, autophagy, and

glycolysis inhibition.

PI3K/Akt and MMP-2/9 Signaling: In colorectal cancer cells, GL-V9 has been shown to

suppress invasion and migration by inhibiting the PI3K/Akt signaling pathway, which is

upstream of matrix metalloproteinases MMP-2 and MMP-9.[3]
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Caption: GL-V9 suppresses colorectal cancer cell invasion and migration by inhibiting the

PI3K/Akt pathway.

Wnt/β-catenin Signaling: In human hepatocellular carcinoma, GL-V9 inhibits the Wnt/β-

catenin signaling pathway.[4] This inhibition leads to a reduction in the epithelial-

mesenchymal transition (EMT) process, which is a key step in cancer metastasis.[4] The

expression of β-catenin, N-cadherin, and Vimentin is significantly reduced in GL-V9-treated

HCC cells.[4]
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Caption: GL-V9 inhibits hepatocellular carcinoma cell invasion and metastasis by suppressing

the Wnt/β-catenin pathway.

Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of GL-V9's

biological activity.

Cell Viability Assay (MTT Assay)
This assay is used to assess the inhibitory effect of GL-V9 on the growth of cancer cells.

Cell Seeding: Cancer cells are seeded in 96-well plates and cultured until adherence.

Treatment: The cells are then treated with varying concentrations of GL-V9 (e.g., 0-160 µM)

for different durations (e.g., 12, 24, 48 hours).[3] A control group with vehicle (DMSO) is

included.[3]

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated.
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Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength using a

microplate reader. The cell viability is calculated relative to the control group.

Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells.

Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are used.[3]

Cell Seeding: Cancer cells, pre-treated with or without GL-V9, are seeded in the upper

chamber in a serum-free medium.[4]

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,

such as fetal bovine serum (FBS).[4]

Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the

membrane.

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are

removed. The invaded cells on the lower surface are fixed, stained, and counted under a

microscope.

Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling

pathways affected by GL-V9.

Protein Extraction: Total protein is extracted from GL-V9-treated and control cells using a

lysis buffer.[4]

Protein Quantification: The protein concentration is determined using a protein assay (e.g.,

BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: The membrane is blocked to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with primary antibodies specific to the

target proteins (e.g., AKT, mTOR, β-catenin), followed by incubation with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Conclusion
GL-V9 is a promising synthetic flavonoid with well-defined chemical properties and a scalable

synthesis route. Its potent anti-cancer activity, demonstrated across a variety of cancer models,

is attributed to its ability to modulate multiple key signaling pathways involved in cell growth,

survival, and metastasis. The detailed understanding of its synthesis and mechanisms of action

provides a solid foundation for its continued development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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